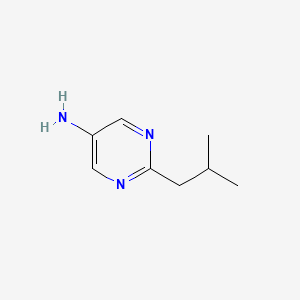![molecular formula C12H13F3O2 B1454087 2,2-二甲基-3-[4-(三氟甲基)苯基]丙酸 CAS No. 1439896-97-5](/img/structure/B1454087.png)
2,2-二甲基-3-[4-(三氟甲基)苯基]丙酸
描述
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C12H13F3O2 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
葡萄糖选择性探针用于糖尿病管理
该化合物已被用于开发葡萄糖选择性探针,这些探针对于糖尿病管理中的连续血糖监测至关重要 。这些探针为传统的葡萄糖监测系统提供了非酶促替代方法,从而延长了操作寿命并降低了维护成本。三氟甲基的加入提高了探针对葡萄糖的灵敏度和选择性,这对于准确的血糖水平读数至关重要。
制药开发
三氟甲基通常存在于药物中,因为它们能够提高药物的生物活性代谢稳定性 。2,2-二甲基-3-[4-(三氟甲基)苯基]丙酸可以作为合成各种药物的前体或中间体,特别是针对那些受益于三氟甲基赋予的独特特性的疾病的药物。
作用机制
Target of Action
Similar compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The trifluoromethyl group is commonly found in fda-approved drugs, suggesting that it may contribute to favorable pharmacokinetic properties .
Result of Action
Similar compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the synthesis of pharmaceutical compounds and other chemical products.
Cellular Effects
The effects of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its reactivity and stability in metabolic processes .
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is crucial for its activity and function within the cell .
属性
IUPAC Name |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFCGUVKJAVDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214651 | |
| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-97-5 | |
| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)
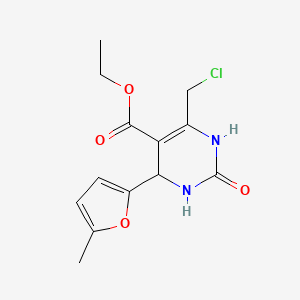
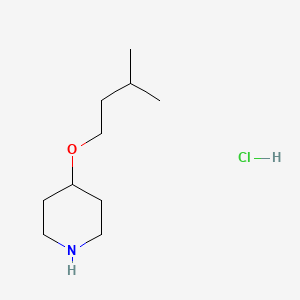
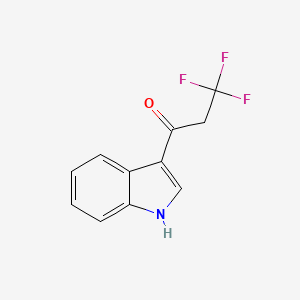
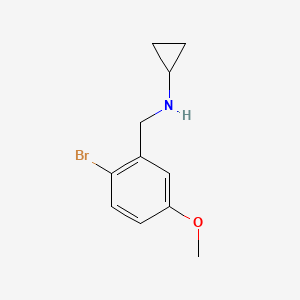
![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)

![5-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)
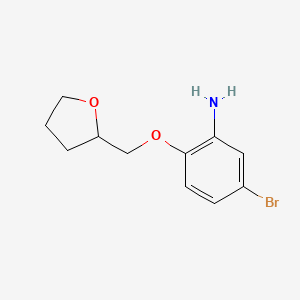
![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)
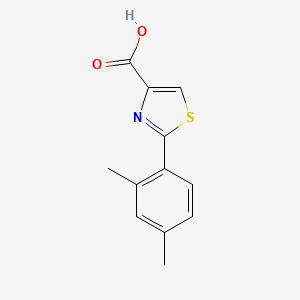
![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
